Methyl 5-(hydroxymethyl)-2-methylbenzoate
Overview
Description
Methyl 5-(hydroxymethyl)-2-methylbenzoate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and methodologies can be inferred from the studies on similar benzoate esters and their derivatives. These compounds are often used in various fields, including pharmaceuticals, cosmetics, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from commercially available materials. For instance, the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate was achieved through a six-step process starting with 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid . Similarly, the synthesis of methyl 3-hydroxymethylbenzoate involved an improved methodology for large-scale production, highlighting the importance of high-yielding routes and easy isolation of intermediates . These examples suggest that the synthesis of this compound would likely require careful planning of the synthetic route to ensure high yield and purity.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, and extensive intermolecular hydrogen bonding was observed . Computational calculations using methods like Hartree Fock (HF) and Density Functional Theory (DFT) were also employed to understand the molecular properties . These techniques could be applied to this compound to gain insights into its molecular structure and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of benzoate derivatives is influenced by the substituents on the aromatic ring. For instance, the synthesis of benzofuran derivatives from 2-hydroxyaryl(5-methylfur-2-yl)alkanes involved a rearrangement reaction . The electrophilic cyclization of allyl-hydroxy esters to form tetrahydrofurans is another example of the chemical transformations that these compounds can undergo . These studies provide a basis for predicting the types of chemical reactions that this compound might participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate esters are often characterized by their spectroscopic data. For example, the IR, NMR, and HRMS spectra were used to determine the structures of novel oxadiazole derivatives . The UV-vis absorption and fluorescence spectral characteristics were also investigated to understand the effect of different substituents on the compounds' properties . These methods could be used to analyze the physical and chemical properties of this compound, including its stability, solubility, and reactivity.
Scientific Research Applications
Chemical Synthesis
- Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate has been synthesized as a potential treatment for hyperproliferative and inflammatory disorders and cancer. The synthesis process involved six steps, starting from commercially available compounds and resulting in high purity after recrystallization from ethanol (Kucerovy et al., 1997).
Role in Drug Synthesis
- Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in synthesizing some anti-cancer drugs, is derived from a process involving 2-amino-5-methylbenzoic acid, which follows several steps including oxidation and bromination to yield the final product (Cao Sheng-li, 2004).
Metabolism and Carcinogenic Properties
- 6‐Hydroxymethylbenzo[a]pyrene, a metabolite similar to Methyl 5-(hydroxymethyl)-2-methylbenzoate, has been found to be a potent carcinogen, suggesting that hydroxymethylation might be an early step in the metabolic activation of carcinogenic polycyclic hydrocarbons (Flesher & Sydnor, 1973).
Pharmaceutical Applications
- Methyl 4-hydroxybenzoate, a chemical structurally related to this compound, is used as an anti-microbial agent in cosmetics, personal-care products, and food preservatives. It's been studied extensively for its chemical properties, including crystal structure, intermolecular interactions, and pharmacological activity (Sharfalddin et al., 2020).
Neuroprotective Effects
- Methyl 3,4-dihydroxybenzoate, another structurally similar compound, demonstrated neuroprotective effects against oxidative damage in human neuroblastoma cells. It effectively mitigated oxidative stress and inhibited apoptosis, indicating potential therapeutic applications for neurodegenerative diseases (Cai et al., 2016).
Mechanism of Action
“Methyl 5-(hydroxymethyl)-2-methylbenzoate” is a type of organic compound known as an ester, specifically a benzoate ester. Esters are common in organic chemistry and biochemistry, and they’re often involved in various biological functions. For example, they can act as prodrugs, which are biologically inactive compounds that can be metabolized in the body to produce an active drug .
The compound also contains a hydroxymethyl group, which is a type of functional group consisting of a hydroxyl group (-OH) attached to a methyl group (-CH3). This group is often involved in various chemical reactions, and it can potentially increase the compound’s solubility in water, which could influence its pharmacokinetics .
Safety and Hazards
While specific safety and hazard information for “Methyl 5-(hydroxymethyl)-2-methylbenzoate” is not available, similar compounds like 5-Hydroxymethylfurfural have been studied. For example, it’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
HMF is recognized as a commercial opportunity for whoever can manage to produce it economically . It is also considered a promising strategy towards the utilization of renewable feedstocks . The synthesis of value-added commercial and potential chemicals (e.g., furan-based polyester platform 2,5-furandicarboxylic acid (FDCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF)) is one of the future directions .
properties
IUPAC Name |
methyl 5-(hydroxymethyl)-2-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5,11H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAWLFHEMUIDFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72985-24-1 | |
Record name | methyl 5-(hydroxymethyl)-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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